molecular formula C20H25N3O3 B3814083 1-[2-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one

1-[2-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one

Cat. No.: B3814083
M. Wt: 355.4 g/mol
InChI Key: NEVFRODNAKJEPT-UHFFFAOYSA-N
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Description

1-[2-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one typically involves multiple steps. One common route starts with the preparation of the benzoxazole ring, followed by the formation of the piperidine ring, and finally the attachment of the pyrrolidinone moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

1-[2-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzoxazol-2-yl)piperidin-4-aminehydrochloride
  • N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide

Uniqueness

1-[2-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-20(2)10-17(24)23(13-20)12-18(25)22-9-5-6-14(11-22)19-21-15-7-3-4-8-16(15)26-19/h3-4,7-8,14H,5-6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVFRODNAKJEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1)CC(=O)N2CCCC(C2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one
Reactant of Route 2
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1-[2-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one
Reactant of Route 3
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1-[2-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one
Reactant of Route 4
1-[2-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one
Reactant of Route 5
1-[2-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one
Reactant of Route 6
1-[2-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one

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